2-(Benzylsulfanyl)-4-(isopropylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
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Overview
Description
2-(Benzylsulfanyl)-4-(isopropylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is a complex organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a benzylsulfanyl group, an isopropylamino group, and a 4-methylphenyl group attached to a pyrimidinecarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-(isopropylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as benzylthiol, isopropylamine, and 4-methylbenzaldehyde.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-(isopropylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
2-(Benzylsulfanyl)-4-(isopropylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-(isopropylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylsulfanyl)-4-amino-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
- 2-(Benzylsulfanyl)-4-(methylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
- 2-(Benzylsulfanyl)-4-(ethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
Uniqueness
2-(Benzylsulfanyl)-4-(isopropylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is unique due to the presence of the isopropylamino group, which can impart distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-benzylsulfanyl-4-(4-methylphenyl)-6-(propan-2-ylamino)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4S/c1-15(2)24-21-19(13-23)20(18-11-9-16(3)10-12-18)25-22(26-21)27-14-17-7-5-4-6-8-17/h4-12,15H,14H2,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVIZCPXFOIHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC=CC=C3)NC(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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